![molecular formula C20H23N9O3S B2437672 1,3-Dimethyl-8-morpholin-4-yl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione CAS No. 685860-73-5](/img/structure/B2437672.png)
1,3-Dimethyl-8-morpholin-4-yl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione
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Description
1,3-Dimethyl-8-morpholin-4-yl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione is a useful research compound. Its molecular formula is C20H23N9O3S and its molecular weight is 469.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Structure
The synthesis of related sulfur-transfer agents and their structural analysis has been a significant area of study. For example, the preparation of compounds with sulfur functionalities from dimethyl and diphenyl disulfides has been demonstrated to yield good results, showcasing the versatility and reactivity of sulfur-containing compounds in synthetic chemistry (Klose, Reese, & Song, 1997). Additionally, the crystal structure of similar purine derivatives has been elucidated, providing insights into their molecular geometry and potential interactions. These structures often exhibit typical geometries with planar purine fused-ring systems and are stabilized by a network of hydrogen bonds (Karczmarzyk & Pawłowski, 1997).
Structure-Activity Relationships
The study of structure-activity relationships (SAR) in compounds containing the purine-2,6-dione core has been extensive. For instance, derivatives have been designed and synthesized to explore their affinity for various serotonin (5-HT) receptors. The introduction of different substituents has been shown to modify affinity for these receptors, with structural confirmation provided by X-ray diffraction. This research highlights the importance of specific substituents in modulating biological activity and offers insights into receptor-ligand interactions (Chłoń-Rzepa et al., 2014).
Pharmacological Potential
Beyond structural analysis, these compounds have been evaluated for their potential therapeutic applications, including analgesic and anti-inflammatory effects. For example, derivatives have been synthesized and pharmacologically evaluated in vivo, showing significant analgesic activity in certain models. This research demonstrates the potential of these compounds as new classes of analgesic and anti-inflammatory agents, highlighting the importance of continuing evaluation for their pharmacological properties (Zygmunt et al., 2015).
properties
IUPAC Name |
1,3-dimethyl-8-morpholin-4-yl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N9O3S/c1-25-16-15(17(30)26(2)20(25)31)28(18(21-16)27-8-11-32-12-9-27)10-13-33-19-22-23-24-29(19)14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSMUZHSCOBVOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CCSC4=NN=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N9O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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